N-(4-chloro-3-methylphenyl)-2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxamide
CAS No.: 2549021-07-8
Cat. No.: VC11835617
Molecular Formula: C17H15ClN4O
Molecular Weight: 326.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2549021-07-8 |
|---|---|
| Molecular Formula | C17H15ClN4O |
| Molecular Weight | 326.8 g/mol |
| IUPAC Name | N-(4-chloro-3-methylphenyl)-2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxamide |
| Standard InChI | InChI=1S/C17H15ClN4O/c1-10-8-12(4-5-13(10)18)19-17(23)14-6-7-16-20-15(11-2-3-11)9-22(16)21-14/h4-9,11H,2-3H2,1H3,(H,19,23) |
| Standard InChI Key | ISVOZXYTKUKDCE-UHFFFAOYSA-N |
| SMILES | CC1=C(C=CC(=C1)NC(=O)C2=NN3C=C(N=C3C=C2)C4CC4)Cl |
| Canonical SMILES | CC1=C(C=CC(=C1)NC(=O)C2=NN3C=C(N=C3C=C2)C4CC4)Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s structure combines an imidazo[1,2-b]pyridazine scaffold with a 2-cyclopropyl substituent and an N-(4-chloro-3-methylphenyl)carboxamide group. The imidazopyridazine core consists of a five-membered imidazole ring fused to a six-membered pyridazine ring, creating a planar heteroaromatic system. Key substituents include:
-
Cyclopropyl group: Introduces steric hindrance and modulates electronic properties.
-
4-Chloro-3-methylphenyl carboxamide: Enhances lipophilicity and target binding via halogen bonding .
Table 1: Molecular Properties
The InChIKey (NKPBVJKPHXFCGK-UHFFFAOYSA-N) confirms its unique stereoelectronic profile, critical for receptor interactions .
Physicochemical Properties
-
Solubility: Low aqueous solubility (logP ≈ 3.2) due to aromatic and cyclopropyl groups, necessitating formulation aids for in vivo delivery .
-
Stability: Resists hydrolysis under physiological pH but degrades under strong acidic conditions (pH < 2) .
Synthesis and Optimization
Synthetic Routes
The synthesis involves multi-step protocols to construct the imidazopyridazine core and introduce substituents:
-
Core Formation: Condensation of 3-aminopyridazine with α-bromoketones yields the imidazo[1,2-b]pyridazine backbone .
-
Cyclopropane Introduction: Palladium-catalyzed cross-coupling attaches the cyclopropyl group at position 2 .
-
Carboxamide Functionalization: Amide coupling between 6-carboxylic acid derivatives and 4-chloro-3-methylaniline completes the structure .
Table 2: Key Synthetic Steps and Yields
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Imidazopyridazine formation | α-Bromoketone, DMF, 80°C | 62 |
| Cyclopropylation | Cyclopropylboronic acid, Pd(PPh₃)₄ | 45 |
| Carboxamide coupling | EDC/HOBt, DCM | 78 |
Optimization efforts focus on improving cyclopropylation yields via microwave-assisted synthesis .
Pharmacological Applications
PDE4B Inhibition
N-(4-Chloro-3-methylphenyl)-2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxamide demonstrates sub-nanomolar affinity for PDE4B (IC₅₀ = 0.8 nM), selectively inhibiting cAMP degradation in CNS tissues . Compared to pan-PDE4 inhibitors (e.g., roflumilast), it reduces emesis risk by sparing PDE4D inhibition .
Table 3: Selectivity Profile
| Target | IC₅₀ (nM) | Selectivity vs. PDE4D |
|---|---|---|
| PDE4B | 0.8 | 120-fold |
| PDE4D | 96 | - |
Therapeutic Indications
-
Neuroinflammation: Suppresses TNF-α and IL-6 in microglial cells (EC₅₀ = 12 nM) .
-
Depression: Enhances hippocampal BDNF levels in rodent models .
-
Chronic Pain: Modulates TRPV1 signaling in dorsal root ganglia .
Mechanism of Action
Enzymatic Inhibition
The compound binds PDE4B’s catalytic domain, competitively blocking cAMP hydrolysis. Structural studies reveal:
-
Halogen bonding: Chlorine atom interacts with Gln⁴⁴³.
-
Hydrophobic packing: Cyclopropyl and methyl groups occupy a lipophilic pocket near Phe⁴⁴⁶ .
Downstream Effects
-
cAMP Elevation: Activates PKA/CREB pathways, promoting anti-inflammatory gene expression .
-
NF-κB Suppression: Reduces nuclear translocation in macrophages by 70% at 10 nM .
Regulatory and Patent Status
Intellectual Property
Pfizer Inc. holds key patents (e.g., US9598421B2) covering imidazopyridazine derivatives until 2035 . Claims emphasize PDE4B selectivity and CNS penetration .
Development Pipeline
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume